5-Chloro-2-fluoro-4-methoxybenzaldehyde
Overview
Description
5-Chloro-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a white or off-white solid with a strong, pungent odor. This compound is used as an intermediate in organic synthesis and has various applications in the chemical and pharmaceutical industries .
Preparation Methods
The synthesis of 5-Chloro-2-fluoro-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2-amino-5-methoxytoluene.
Reaction Conditions: The compound is synthesized through a series of reactions, including halogenation and formylation.
Industrial Production: Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways Involved: It may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
5-Chloro-2-fluoro-4-methoxybenzaldehyde can be compared with similar compounds such as:
2-Fluoro-5-methoxybenzaldehyde: Similar in structure but lacks the chlorine substituent.
5-Fluoro-2-methoxybenzaldehyde: Similar but lacks the chlorine substituent.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMFLLZPHARXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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